Phenanthrene, dichloro-
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Overview
Description
Phenanthrene, dichloro- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. Phenanthrene itself is a colorless, crystalline solid used in the production of dyes, plastics, pesticides, explosives, and drugs . The dichloro- derivative involves the substitution of two hydrogen atoms with chlorine atoms, which can significantly alter its chemical properties and reactivity.
Preparation Methods
The synthesis of phenanthrene, dichloro- can be achieved through various methods. One common approach involves the electrophilic halogenation of phenanthrene using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction typically occurs at room temperature and results in the formation of 9,10-dichlorophenanthrene .
Another method involves the oxidative coupling of 1,2-diarylethylenes using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the presence of trifluoroacetic acid (TFA). This method is advantageous for large-scale preparation due to its high yield and mild reaction conditions .
Chemical Reactions Analysis
Phenanthrene, dichloro- undergoes various chemical reactions, including:
Scientific Research Applications
Phenanthrene, dichloro- has several scientific research applications:
Mechanism of Action
The mechanism of action of phenanthrene, dichloro- involves its interaction with various molecular targets and pathways. For instance, its biodegradation by microorganisms involves the initial oxidation of the phenanthrene ring to form phenanthrenequinone, followed by further breakdown into smaller metabolites such as salicylic acid and catechol . In medicinal applications, phenanthrene derivatives can exert their effects through interactions with cellular targets, leading to antiproliferative and antimicrobial activities .
Comparison with Similar Compounds
Phenanthrene, dichloro- can be compared with other halogenated phenanthrene derivatives, such as 9-bromophenanthrene and 9,10-dihalophenanthrenes. These compounds share similar structural features but differ in their reactivity and applications. For example, 9-bromophenanthrene is commonly used in organic synthesis as a building block for more complex molecules . The unique properties of phenanthrene, dichloro- make it particularly useful in specific industrial and research applications.
Conclusion
Phenanthrene, dichloro- is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes
Properties
CAS No. |
59116-88-0 |
---|---|
Molecular Formula |
C14H8Cl2 |
Molecular Weight |
247.1 g/mol |
IUPAC Name |
1,3-dichlorophenanthrene |
InChI |
InChI=1S/C14H8Cl2/c15-10-7-13-11-4-2-1-3-9(11)5-6-12(13)14(16)8-10/h1-8H |
InChI Key |
AVYFEHDCFBRPMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3Cl)Cl |
Origin of Product |
United States |
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